molecular formula C8H4ClN3 B1593425 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1021339-16-1

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1593425
M. Wt: 177.59 g/mol
InChI Key: QZZVPRNKVJBGKM-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H4ClN3 . It has a molecular weight of 177.59 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be represented by the SMILES string Clc1cnc2[nH]ccc2c1C#N . This indicates that the compound contains a chlorine atom (Cl), a carbonitrile group (C#N), and a pyrrolopyridine core.


Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : A study elaborated on the synthesis and X-ray diffraction analysis of pyridine derivatives, highlighting structural features through spectroscopic methods, including FT-IR, UV–vis absorption, and fluorescence spectroscopy. This detailed analysis provided insights into the interactions and properties of pyridine-based compounds, which are foundational for further chemical research and applications (Tranfić et al., 2011).

  • Optical and Junction Characteristics : Another research focused on the optical and diode characteristics of pyridine derivatives, revealing their potential in electronics and photonics. The study's findings on thin film deposition and device fabrication underscore the relevance of these compounds in developing photosensors and electronic devices (Zedan et al., 2020).

Medicinal Chemistry and Bioactivity

  • Synthesis of Bioactive Compounds : Research on the synthesis of chromeno[2,3-b]pyridine-3-carbonitriles demonstrated the potential of pyridine derivatives in creating compounds with significant bioactivity. These studies often aim to discover new therapeutic agents by exploring the structural bases for biological activity (Vereshchagin et al., 2017).

Material Science

  • Conducting Polymers : Pyrrole and its derivatives serve as fundamental units in developing conducting polymers, which are crucial for various applications in material science, including electronics and sensor technologies. These compounds offer pathways to create electrically conductive materials with unique properties (Anderson & Liu, 2000).

Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : The versatility of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in synthesizing a variety of heterocyclic compounds is highlighted, showing its utility in creating complex structures that are of interest in developing new pharmaceuticals, agrochemicals, and organic materials (Abdel-Mohsen & Geies, 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . It’s important to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZVPRNKVJBGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C(=C21)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649806
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS RN

1021339-16-1
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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